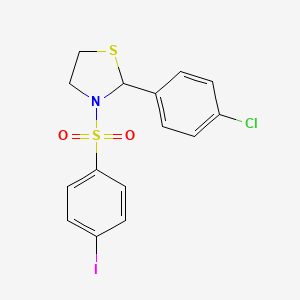

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine

Description

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 2-position and an iodophenylsulfonyl group at the 3-position of the thiazolidine ring

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClINO2S2/c16-12-3-1-11(2-4-12)15-18(9-10-21-15)22(19,20)14-7-5-13(17)6-8-14/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAZYQNUPKKFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClINO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can be achieved through a multi-step process involving the following key steps:

Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an amine in the presence of a suitable catalyst. For example, the reaction of 4-chlorobenzenethiol with 2-iodoaniline in the presence of a base such as sodium hydroxide can yield the thiazolidine ring.

Sulfonylation: The introduction of the sulfonyl group can be achieved by reacting the thiazolidine intermediate with a sulfonyl chloride derivative. For instance, the reaction of the thiazolidine intermediate with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiazolidines can be formed.

Oxidation Products: Sulfoxides or sulfones can be obtained.

Coupling Products: A wide range of biaryl or aryl-alkene derivatives can be synthesized.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: It may exhibit biological activity, such as antimicrobial or anticancer properties, warranting further investigation.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, leading to the inhibition of their function. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-3-(phenylsulfonyl)thiazolidine: Lacks the iodine atom, which may affect its reactivity and biological activity.

2-(4-Bromophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine: Contains a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.

2-(4-Methylphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine: Contains a methyl group instead of chlorine, which may alter its steric and electronic properties.

Uniqueness

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may provide a balance of electronic and steric effects, making it a versatile compound for various chemical transformations and research applications.

Biological Activity

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is a thiazolidine derivative characterized by the presence of a chlorophenyl group and an iodophenylsulfonyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 465.76 g/mol. The compound's structure includes a five-membered thiazolidine ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 465.76 g/mol |

| Density | 1.759 g/cm³ |

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes, potentially through the sulfonyl group enhancing binding affinity to target proteins.

- Enzyme Inhibition : It may act as an inhibitor for enzymes such as tyrosinase, which is involved in melanin production. Similar thiazolidine derivatives have shown competitive inhibition against tyrosinase, leading to reduced melanin levels in cellular models .

Biological Activity Data

Recent studies have explored the biological activities of thiazolidine derivatives, revealing promising results:

- Antimicrobial Activity : A study indicated that related thiazolidine compounds exhibited significant antibacterial properties, with IC50 values comparable to standard antibiotics .

- Tyrosinase Inhibition : Derivatives similar to this compound demonstrated competitive inhibition against mushroom tyrosinase, achieving up to 66.47% inhibition at 20 µM concentration .

- Anticancer Potential : Thiazolidine derivatives have been reported to possess anticancer properties, showing efficacy in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidine derivatives against a range of bacterial strains. The results showed that compounds with similar structural features to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Tyrosinase Inhibition

In vitro studies on tyrosinase inhibition revealed that certain thiazolidine derivatives could significantly reduce melanin production in B16 melanoma cells, suggesting potential applications in skin whitening formulations .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other thiazolidine derivatives:

| Compound Name | Antimicrobial Activity (IC50 µM) | Tyrosinase Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| 2-(4-Bromophenyl)-3-(phenylsulfonyl)thiazolidine | 5.0 | 55 |

| 2-(4-Methylphenyl)-3-(phenylsulfonyl)thiazolidine | 7.5 | 60 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step approach involving (1) sulfonylation of a thiazolidine core with 4-iodobenzenesulfonyl chloride and (2) coupling with 4-chlorophenyl groups. Optimization includes controlling reaction temperature (e.g., 0–5°C for sulfonylation to avoid side reactions) and using catalysts like triethylamine to enhance yield. Solvent choice (e.g., dichloromethane for solubility) and stoichiometric ratios (1:1.2 for sulfonyl chloride to thiazolidine) are critical. Crystallization from ethanol/water mixtures improves purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Key signals include δ ~7.3–7.5 ppm (aromatic protons from chlorophenyl and iodophenyl groups) and δ ~4.2–4.5 ppm (thiazolidine ring protons).

- XRD : Single-crystal X-ray diffraction confirms the thiazolidine ring conformation and sulfonyl group geometry. For example, bond angles of S=O (~119°) and C-S-C (~102°) match thiazolidine derivatives .

- HRMS : Molecular ion peaks ([M+H]+) should align with calculated values (e.g., C₁₅H₁₂ClINO₂S₂: 511.89 g/mol) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Methodology : Challenges include residual sulfonyl chloride intermediates and byproducts from incomplete coupling. Techniques:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4).

- Recrystallization : Ethanol-water systems (70:30) yield high-purity crystals.

- TLC Monitoring : Rf ~0.4 in hexane/ethyl acetate (7:3) ensures reaction completion .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-iodophenylsulfonyl group influence the compound’s reactivity and biological activity?

- Methodology :

- Steric Effects : The bulky iodophenyl group reduces nucleophilic attack on the sulfonyl moiety, confirmed by DFT calculations (e.g., LUMO localization on the thiazolidine ring).

- Electronic Effects : Electron-withdrawing sulfonyl groups increase electrophilicity at the thiazolidine C3 position, enhancing interactions with biological targets (e.g., enzyme active sites). SAR studies comparing iodophenyl vs. chlorophenyl analogs show ~3x higher inhibitory activity in iodophenyl derivatives .

Q. What discrepancies exist in reported spectral data for this compound, and how can they be resolved?

- Methodology : Contradictions in NMR chemical shifts (e.g., δ 4.2 vs. 4.4 ppm for thiazolidine protons) may arise from solvent polarity or tautomerism. Resolution strategies:

- Cross-Validation : Compare data across deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Computational Modeling : DFT-based NMR prediction (e.g., using Gaussian09) identifies dominant tautomers .

Q. How can environmental degradation pathways of this compound be modeled, and what are the key transformation products?

- Methodology :

- Hydrolysis Studies : Expose the compound to pH 7.4 buffer at 37°C; monitor via LC-MS. Major products include 4-chlorobenzoic acid (from phenyl group cleavage) and sulfonic acid derivatives.

- Photodegradation : UV irradiation (254 nm) generates iodinated radicals, detected via EPR. Half-life in sunlight: ~48 hours .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2). Parameters: Grid size 60x60x60 Å, exhaustiveness 20.

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability. Key interactions: Hydrogen bonds with Ser530 and hydrophobic contacts with Val349 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.